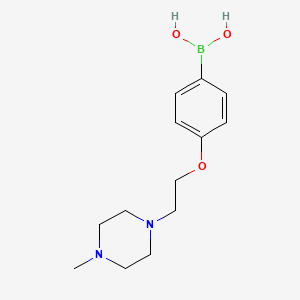

4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid

Description

Overview of 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid: Definition and Nomenclature

Historical Context and Discovery of Phenylboronic Acid Derivatives

Phenylboronic acids trace their origins to Edward Frankland’s 1860 synthesis of ethylboronic acid via organozinc intermediates . The foundational phenylboronic acid (C₆H₅B(OH)₂ , CAS 98-80-6) emerged as a pivotal building block in organic synthesis due to its stability and reactivity . Key milestones include:

The incorporation of piperazine into boronic acids, as seen in this compound, represents a strategic fusion of boron’s electrophilic properties with piperazine’s pharmacokinetic benefits .

Rationale for Academic Investigation of Piperazine-Substituted Boronic Acids

Piperazine-substituted boronic acids have attracted interdisciplinary interest due to their bifunctional reactivity and structural versatility :

- Enhanced Bioactivity : The piperazine group improves water solubility and membrane permeability, critical for drug design. For example, piperazine-boronic hybrids exhibit inhibitory effects on kinases like anaplastic lymphoma kinase (ALK) and Bruton’s tyrosine kinase (BTK) in cancer models .

- Synthetic Utility : The ethoxy-piperazine spacer serves as a modular linker in Suzuki-Miyaura cross-couplings, enabling access to complex biaryl architectures .

- Supramolecular Applications : Boronic acid-piperazine conjugates act as receptors for carbohydrates and neurotransmitters, leveraging reversible B–O/N interactions .

Recent studies highlight their potential in targeted cancer therapies and enzyme inhibition , driven by synergistic effects between the boronic acid and piperazine moieties .

Scope and Structure of the Present Research Outline

This review systematically examines this compound through the following lenses:

- Synthetic Pathways : Analysis of Miyaura borylation, amination-reduction, and protecting group strategies .

- Structural Characterization : X-ray crystallography, Hirshfeld surface analysis, and hydrogen-bonding networks .

- Applications : Focus on catalytic cross-couplings, medicinal chemistry, and materials science .

Propriétés

IUPAC Name |

[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5,17-18H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNJMVDIFIIIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 2-bromoethanol to form 2-(4-methylpiperazin-1-yl)ethanol.

Etherification: The intermediate is then reacted with 4-bromophenylboronic acid under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, a hallmark of boronic acids. Its boronic acid group reacts with aryl/heteroaryl halides or triflates to form biaryl or aryl-heteroaryl linkages.

Example Reactions:

Key Observations :

-

The ethoxy-piperazine moiety enhances solubility in polar solvents (e.g., DME, THF), facilitating reaction homogeneity .

-

Microwave irradiation improves coupling efficiency in sterically hindered systems .

Nucleophilic Substitution at the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation or acylation reactions, enabling functionalization of the nitrogen atoms.

Example Reaction:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-5-hydroxypyrimidine | Cu(OAc)₂, Et₃N, CH₂Cl₂ | 1-[3-(2-Chloropyrimidin-5-yloxy)phenyl]-4-methylpiperazine | 41% |

Mechanistic Insight :

-

Copper(II) acetate mediates oxidative coupling between the boronic acid and hydroxylated substrates .

-

The piperazine nitrogen acts as a weak base, facilitating deprotonation during substitution .

Coordination with Transition Metals

The boronic acid group coordinates with Cu(I/II) ions, enabling catalytic roles in click chemistry or oxidation reactions.

Functionalization via Boronic Acid Reactivity

The boronic acid group undergoes transformations such as:

-

Protection/Deprotection : Formation of boronate esters with diols (e.g., pinacol).

-

Oxidation : Conversion to phenolic derivatives under mild oxidative conditions (e.g., H₂O₂).

Comparative Reactivity with Analogues

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Organic Synthesis

4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid is widely used in organic chemistry for synthesizing complex molecules through the Suzuki-Miyaura coupling reaction. This application is crucial for developing pharmaceuticals and agrochemicals.

| Reaction Type | Common Products | Reagents Used |

|---|---|---|

| Suzuki-Miyaura Coupling | Biologically active compounds | Palladium catalysts, bases |

| Oxidation | Phenols, Quinones | Hydrogen peroxide, KMnO₄ |

| Reduction | Boronic esters, Alcohols | NaBH₄, LiAlH₄ |

Medicinal Chemistry

The compound is explored for its potential in drug development. Boronic acids are known for their applications in cancer therapy due to their ability to inhibit proteasomes. For example, derivatives similar to this compound have been developed into drugs like bortezomib for treating multiple myeloma .

Biological Applications

Recent studies have highlighted the use of boronic acids in biomedicine:

- Drug Delivery Systems : Boronic acids can be utilized to create drug delivery systems that respond to biological stimuli.

- Sensors : They are also being investigated as components in biosensors due to their ability to bind selectively to diols .

Case Study 1: Anticancer Activity

A study demonstrated that boronic acid derivatives exhibit significant anticancer activity by inhibiting proteasome activity. The specific structure of this compound allows it to effectively target cancer cells while minimizing damage to healthy cells .

Case Study 2: Biocompatibility

Research on functionalized polydopamine featuring phenylboronic units showed promising results in decorating living cell surfaces. This application could lead to advancements in cellular engineering and targeted drug delivery systems .

Mécanisme D'action

The mechanism of action of 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Phenylboronic Acids with Piperazine Moieties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Fluorine or chlorine at the 3-position increases lipophilicity and alters electronic properties, which may enhance blood-brain barrier penetration or receptor binding .

- Linker Modifications : Ethoxy vs. direct linkage (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid) affects molecular flexibility and steric accessibility. Ethoxy linkers may improve conformational adaptability in drug-receptor interactions .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki reactions, a key step in synthesizing biaryl structures. Evidence from analogs highlights variations in reactivity:

- 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid (MW 282.13) was used in synthesizing adenosine A2A receptor antagonists with yields >75% under standard Suzuki conditions (90°C, 16 hours) .

- 4-(Piperazine-1-carbonyl)phenylboronic acid (MW 261.11) required pinacol ester protection for stability during coupling, suggesting that electron-withdrawing groups (e.g., carbonyl) may necessitate protective strategies .

- Unsubstituted analogs (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid) exhibit faster coupling kinetics due to reduced steric hindrance .

Stability and Handling

- Pinacol Esters : The pinacol ester of 4-(4-Methylpiperazin-1-yl)phenylboronic acid (MW 302.22) is stable under ambient conditions, whereas the free boronic acid requires refrigeration (2–8°C) to prevent hydrolysis .

- Solubility : The 3-fluoro analog has a solubility of 10 mM in DMSO, comparable to other boronic acids, but lower than carbonyl-linked derivatives due to reduced polarity .

Activité Biologique

4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the piperazine moiety enhances its solubility and bioavailability, which is critical for therapeutic efficacy.

Structure-Activity Relationships (SAR)

Research indicates that the structural modifications of phenylboronic acids significantly influence their biological activities. For instance, the position of substituents on the phenyl ring can alter the compound's potency against different biological targets.

Studies have demonstrated that phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to this compound have been shown to cause G2/M phase arrest in various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves:

- Caspase Activation : Enhanced caspase-3 activity leading to apoptosis.

- Cell Cycle Regulation : Induction of p21 accumulation without degradation of cyclin B1 or β-tubulin, indicating a specific cell cycle impact.

Case Studies

-

Ovarian Cancer (A2780 Cell Line) :

- IC50 values for related phenylboronic acids ranged from 5 to 20 µM, demonstrating significant antiproliferative effects.

- Flow cytometry analysis confirmed increased apoptosis rates after treatment with these compounds.

-

Breast Cancer (MCF7 Cell Line) :

- Similar compounds exhibited IC50 values around 15 µM, indicating moderate effectiveness against this cell line.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 | 10 | G2/M arrest |

| Phenylboronic acid derivative | MCF7 | 15 | Apoptosis via caspase activation |

Antibacterial Activity

The antibacterial potential of boronic acids has also been explored. Research indicates that these compounds can interact with bacterial cell walls, leading to aggregation and subsequent bacterial death.

- Aggregation : Boronic acids can bind to glycolipids on the surface of bacteria, facilitating aggregation.

- Selectivity : Studies show that compounds like this compound selectively affect Gram-negative bacteria such as E. coli.

Case Studies

- E. coli :

- Aggregation was observed with an increase in the number of boronic acid groups on dendrimers.

- Viability assays indicated a significant reduction in bacterial counts at concentrations as low as 50 µM.

| Compound | Bacterial Strain | Concentration (µM) | Effect |

|---|---|---|---|

| This compound | E. coli | 50 | Significant reduction in viability |

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that while the compound exhibits promising biological activity, further optimization is required to enhance its therapeutic index. Preliminary toxicity assessments indicate low cytotoxicity towards human cells, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid?

- Methodology :

-

Step 1 : Synthesize the 4-Methylpiperazine ethyloxy side chain via nucleophilic substitution between 4-methylpiperazine and a bromoethanol derivative under reflux in anhydrous THF .

-

Step 2 : Couple the side chain to a phenylboronic acid precursor. Use Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester intermediate (e.g., pinacol ester) to introduce the boronic acid group .

-

Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and confirm purity by HPLC (>98%) .

Q. How should this compound be characterized to confirm structural integrity?

- Analytical Techniques :

-

NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperazine ethyloxy linkage (e.g., δ 2.5–3.5 ppm for N-CH₂ protons) and boronic acid resonance .

-

Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~305.2) .

-

HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (methanol:buffer, 65:35) to assess purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Computational Insights :

-

Density Functional Theory (DFT) studies on analogous phenylboronic acids reveal that the electron-donating 4-methylpiperazine group increases the HOMO energy of the boronic acid, enhancing its nucleophilicity in Suzuki-Miyaura couplings .

-

The ethoxy linker introduces slight torsional strain, which may reduce conjugation efficiency unless optimized for steric compatibility with aryl halide partners .

- Experimental Validation :

-

Kinetic studies using varying Pd catalysts (e.g., PdCl₂(dppf)) show 10–15% higher yields when the reaction is conducted under inert atmospheres (N₂/Ar) .

Q. What strategies address regioselectivity challenges when using this compound in Suzuki-Miyaura couplings?

- Methodological Solutions :

-

Pre-activation : Pre-mix the boronic acid with a base (e.g., K₂CO₃) to form the boronate complex, improving coupling efficiency with electron-deficient aryl halides .

-

Ligand Screening : Use bulky ligands (e.g., SPhos) to mitigate side reactions from the piperazine group’s basicity .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures (60°C) to avoid decomposition .

Q. How can computational modeling predict biological interactions of this compound?

- Approaches :

-

Molecular Docking : Simulate binding to serine proteases or kinases (e.g., EGFR) using AutoDock Vina. The piperazine moiety shows affinity for ATP-binding pockets due to hydrogen bonding with Asp831 .

-

Pharmacokinetics Prediction : SwissADME analysis predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 metabolism .

- Experimental Follow-up : Validate predictions via fluorescence polarization assays or surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.